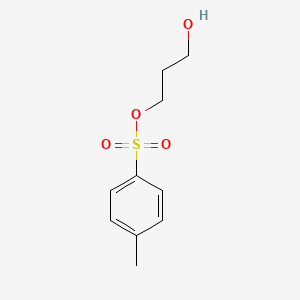

3-Hydroxypropyl 4-methylbenzenesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O4S |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

3-hydroxypropyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6,11H,2,7-8H2,1H3 |

InChI Key |

GMWFPSPTDMITFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxypropyl 4 Methylbenzenesulfonate and Its Analogs

Direct Tosylation of Propane-1,3-diol Derivatives

Direct tosylation is a common method for preparing 3-Hydroxypropyl 4-methylbenzenesulfonate (B104242). This reaction involves treating propane-1,3-diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The primary challenge in this synthesis is controlling the reaction to favor the formation of the monotosylated product, as the diol possesses two reactive primary hydroxyl groups.

Regioselective Monotosylation of Primary Hydroxyl Groups

Achieving regioselectivity in the monotosylation of symmetric diols like propane-1,3-diol is a significant synthetic challenge, as both hydroxyl groups have similar reactivity. jchemlett.com To overcome this, various catalytic methods have been developed to preferentially activate one hydroxyl group.

Organotin compounds, particularly dibutyltin (B87310) oxide (Bu₂SnO), have been effectively used as catalysts to achieve selective monotosylation of diols. google.comgoogle.com The catalytic process allows for the selective tosylation of a diol with only a small molar percentage of the catalyst in the presence of a base like triethylamine (B128534). google.comgoogle.com The mechanism is believed to involve the formation of a five-membered chelate intermediate, which enhances the reactivity of one primary alcohol. organic-chemistry.org Another approach involves the use of diarylborinic acids as catalysts, which provide an efficient and general method for the selective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.orgnih.gov This method is competitive with organotin-catalyzed reactions and demonstrates high efficiency for a broad range of substrates. organic-chemistry.orgnih.gov Silver(I) oxide in combination with a catalytic amount of potassium iodide has also been reported to selectively produce monotosylate derivatives from symmetrical diols in high yields. researchgate.net This selectivity is attributed to the difference in acidity between the two hydroxy groups due to intramolecular hydrogen bonding. researchgate.net

Catalyst and Base-Mediated Sulfonylation Strategies

The choice of base is critical in tosylation reactions as it serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. Both organic and inorganic bases have been successfully employed in these sulfonylation strategies.

Triethylamine (TEA) is a widely used organic base in the tosylation of alcohols. nih.govsemanticscholar.org Its primary function is to act as an acid scavenger. In the catalytic monotosylation of diols using dibutyltin oxide, triethylamine is a commonly employed base. google.comgoogle.comorganic-chemistry.org The reaction of glycols with p-toluenesulfonyl chloride and triethylamine, catalyzed by dibutyltin oxide in dichloromethane (B109758) (CH₂Cl₂), results in rapid and complete sulfonylation at the primary alcohol. organic-chemistry.orgresearchgate.net The combination of TsCl and TEA can, however, lead to the formation of triethylammonium (B8662869) hydrochloride, where the chloride ion can act as a nucleophile, potentially leading to side products depending on the solvent and substrate. nih.govresearchgate.net

| Diol Substrate | Catalyst | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Generic Glycols | Dibutyltin oxide | Triethylamine | CH₂Cl₂ | Selective and rapid sulfonylation at the primary alcohol | organic-chemistry.org |

| Vicinal Diols | Dibutyltin oxide (2 mol%) | Triethylamine | Not Specified | Selective mono-tosylation | google.comgoogle.com |

| Polyisobutylene-diol | DMAP | Triethylamine | DCM | Formation of tosylate ester | researchgate.net |

| Substituted Benzyl (B1604629) Alcohols | DMAP | Triethylamine | DCM | Formation of tosylate or chloride, depending on substrate | nih.govsemanticscholar.org |

Inorganic bases offer an alternative to organic amines in tosylation reactions. A notable method for the selective monotosylation of symmetrical diols employs silver(I) oxide (Ag₂O) as the base in conjunction with a catalytic amount of potassium iodide (KI). researchgate.net This reaction proceeds in high yields and does not necessitate using an excess of the diol substrate. researchgate.net In related synthetic strategies, such as Williamson ether synthesis following a tosylation step, potassium carbonate (K₂CO₃) is often used as a base, highlighting its utility in reactions involving tosylated intermediates. researchgate.net

| Diol Substrate | Base System | Solvent | Key Feature | Yield | Reference |

|---|---|---|---|---|---|

| Symmetrical diols | Silver(I) oxide, cat. Potassium iodide | Not Specified | High selectivity for monotosylation | High | researchgate.net |

| Oligo(ethylene glycol)s | Silver(I) oxide, cat. Potassium iodide | Not Specified | Selective monotosylation | High | researchgate.net |

Solvent Effects in Reaction Efficiency

The choice of solvent can dramatically influence the outcome of a tosylation reaction. researchgate.net The polarity of the solvent plays a crucial role in the reaction pathway. Studies have shown a solvent-dependent switch between tosylation and chlorination when using tosyl chloride and a base like triethylamine. researchgate.net

In inert solvents such as dichloromethane (DCM) and chloroform, the expected tosylated product is typically obtained. researchgate.net However, in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethylsulfoxide (DMSO), the reaction can yield the chlorinated product instead. nih.govresearchgate.net This is because polar aprotic solvents can solvate the cation of the triethylammonium hydrochloride salt, increasing the nucleophilicity of the chloride ion. researchgate.net This enhanced nucleophilicity allows the chloride to displace the initially formed tosylate group via an Sₙ2 reaction, leading to the chlorinated side product. nih.govresearchgate.net The rate of the reaction is also dependent on the degree of charge separation in the alcohol-base complex, which is influenced by the solvent's properties. imedpub.com

| Solvent Type | Example Solvent | Primary Product | Mechanism/Reason | Reference |

|---|---|---|---|---|

| Inert / Less Polar | Dichloromethane (DCM), Chloroform | Tosylate Ester | Favors the desired tosylation pathway. | researchgate.net |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethylsulfoxide (DMSO) | Chloride | Solvation effects lead to Sₙ2 displacement of the tosyl group by chloride ions. | nih.govresearchgate.net |

| Various | Chloroform, Acetonitrile (B52724), Acetone, Ethanol | Lower Yields | Reactions in solution were found to be less efficient than solvent-free conditions. | researchgate.net |

Asymmetric Synthesis Approaches to Enantiomerically Enriched 3-Hydroxypropyl 4-methylbenzenesulfonate Derivatives

While this compound itself is an achiral molecule, the synthesis of its enantiomerically enriched derivatives is of significant interest for applications in asymmetric synthesis and chiral drug development. Such derivatives would typically be prepared by starting with a chiral, non-racemic diol.

The synthetic strategies would involve the regioselective monotosylation of a chiral substituted propane-1,3-diol, where one of the hydroxyl groups is preferentially functionalized. For example, starting with an enantiomerically pure 1,2-diol or a 1,3-diol with a stereocenter at the C2 position would yield a chiral tosylate. Methodologies for asymmetric synthesis of related chiral sulfur compounds can provide a framework for these approaches. For instance, the asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst has been developed to produce enantioenriched sulfinate esters. nih.gov This demonstrates a viable strategy for creating sulfur-based stereogenic centers. nih.gov

In a different context, the asymmetric synthesis of lactisole derivatives, which share a structural motif of a chiral center adjacent to an oxygen-linked aromatic group, has been achieved using methods like the Mitsunobu reaction with chiral precursors. nih.gov This type of reaction could be adapted for the synthesis of chiral tosylates by reacting a chiral diol with p-toluenesulfonic acid under Mitsunobu conditions, although this is less common than using tosyl chloride. The key to obtaining enantiomerically enriched derivatives of this compound lies in the use of a chiral starting material and a tosylation method that preserves the stereochemical integrity of the chiral center.

Copper-Catalyzed Asymmetric Desymmetrization of Glycerol (B35011) and its Derivatives

A sophisticated approach to obtaining chiral building blocks for analogs of this compound involves the asymmetric desymmetrization of prochiral compounds like glycerol. Glycerol, an inexpensive and readily available triol, can be transformed into optically active C3 units, which are valuable in medicinal and materials chemistry. mdpi.com

Recent advancements have demonstrated the efficacy of copper-catalyzed asymmetric sulfonylation for the desymmetrization of glycerol. mdpi.comresearchgate.net This method provides optically active monosulfonylated glycerol derivatives with high efficiency and enantioselectivity. The reaction typically employs a copper catalyst, such as copper(I) cyanide (CuCN), in combination with a chiral ligand. The (R,R)-PhBOX ligand has been shown to be particularly effective. mdpi.comresearchgate.net The process proceeds under mild conditions, often using an inexpensive inorganic base like sodium carbonate, to afford the desired product in high yield. mdpi.com

The transformation's utility is highlighted by its ability to produce an enantio-enriched C3 building block that can be further modified. mdpi.com For instance, the resulting optically active monotosylated glycerol can be converted into derivatives with three distinct protective groups, showcasing its versatility for complex syntheses. mdpi.com The mechanism involves the chiral copper complex selectively recognizing and catalyzing the sulfonylation of one of the two primary hydroxyl groups of glycerol.

Table 1: Optimization of Copper-Catalyzed Asymmetric Tosylation of Glycerol mdpi.comresearchgate.net

| Catalyst/Ligand | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| CuCN / (R,R)-PhBOX | Na2CO3 | CH3CN | 95 | 95 |

| Cu(OTf)2 / (R,R)-PhBOX | Na2CO3 | CH2Cl2 | 80 | 87 |

| CuCN / (R,R)-PhBOX | K2CO3 | CH3CN | 88 | 92 |

| CuCN / (R,R)-PhBOX | Cs2CO3 | CH3CN | 75 | 90 |

This catalytic desymmetrization represents a powerful strategy for accessing chiral synthons that are precursors to functionalized hydroxypropyl 4-methylbenzenesulfonates. mdpi.comresearchgate.net

Chiral Auxiliary-Mediated Synthesis

While direct catalytic asymmetric synthesis is highly efficient, an alternative and classical approach to inducing chirality is through the use of chiral auxiliaries. This methodology involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs a subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of synthesizing chiral analogs of this compound, one could envision a strategy starting from a symmetric diol. The diol could be mono-functionalized with a chiral auxiliary, creating a diastereomeric intermediate. The remaining free hydroxyl group could then be tosylated. Subsequent removal of the chiral auxiliary would yield the desired chiral, non-racemic product. While specific examples for this exact target molecule are not prevalent in the reviewed literature, the principle is a cornerstone of asymmetric synthesis and remains a viable, albeit often longer, synthetic route.

Protective Group Strategies in the Synthesis of Functionalized this compound Derivatives

In the synthesis of complex organic molecules, functional groups often interfere with desired reactions elsewhere in the molecule. libretexts.org Protective group chemistry involves temporarily masking a reactive functional group to prevent it from reacting while other parts of the molecule are modified. libretexts.orgresearchgate.net This strategy is crucial in the synthesis of functionalized this compound derivatives, particularly when starting from polyols or other multifunctional precursors.

Selective Protection of Alcohols (e.g., Silyl (B83357) Ethers, Benzyl Ethers)

The hydroxyl group is one of the most common functional groups requiring protection due to its acidic proton and nucleophilic oxygen. masterorganicchemistry.com For precursors to this compound, such as 1,3-propanediol (B51772) or glycerol, selective protection of one hydroxyl group is necessary to allow for the specific tosylation of another. jchemlett.com

Silyl Ethers: Silyl ethers are the most widely used protecting groups for alcohols. researchgate.net They are formed by reacting an alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like triethylamine or imidazole. libretexts.org The key advantages of silyl ethers are their ease of formation, stability to a wide range of reaction conditions (including oxidation, reduction, and organometallic reagents), and importantly, their selective removal. masterorganicchemistry.com The steric bulk of the silyl group can be tuned to achieve regioselective protection of less sterically hindered primary alcohols over secondary ones. researchgate.netsci-hub.st Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond. masterorganicchemistry.com

Benzyl Ethers: Benzyl ethers (Bn) are another robust choice for alcohol protection. researchgate.net They are formed under basic conditions using benzyl bromide or benzyl chloride. Benzyl ethers are stable to both acidic and basic conditions as well as many oxidizing and reducing agents. A significant advantage of the benzyl group is its removal under neutral conditions via catalytic hydrogenolysis (H₂ and a palladium catalyst), a process that does not affect most other functional groups, including silyl ethers and tosylates. researchgate.net This orthogonality allows for complex, multi-step syntheses where different hydroxyl groups need to be deprotected at different stages.

Table 2: Comparison of Common Alcohol Protecting Groups libretexts.orgmasterorganicchemistry.comresearchgate.net

| Protecting Group | Abbreviation | Protection Conditions | Stability | Deprotection Conditions |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole, DMF | Mild Acid, Bases, Oxidants, Reductants | F- (e.g., TBAF), Strong Acid |

| Benzyl Ether | Bn | BnBr, NaH, THF | Acids, Bases, Oxidants, Reductants | H2, Pd/C (Hydrogenolysis) |

| Trimethylsilyl Ether | TMS | TMSCl, Et3N, CH2Cl2 | Bases, Non-aqueous conditions | Mild Aqueous Acid, F- |

Sequential Functionalization and Tosylation

The use of protecting groups enables a strategy of sequential functionalization. jchemlett.com In the synthesis of a derivative of this compound, a typical sequence would be:

Selective Protection: Start with a diol or triol and selectively protect one or more hydroxyl groups. For example, in 1,3-propanediol, one hydroxyl group can be protected as a TBDMS ether.

Intermediate Functionalization: The remaining unprotected part of the molecule can now be modified. This step is where additional functionality is introduced to create the desired analog.

Tosylation: The free hydroxyl group is then converted to a tosylate. This reaction is typically performed using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. The tosylate group is specifically installed on the unprotected alcohol.

Deprotection: Finally, the protecting group is removed to reveal the free hydroxyl group, yielding the functionalized this compound derivative.

This sequential approach provides precise control over the molecular architecture, which is essential for building complex target molecules. researchgate.netjchemlett.com

Optimization and Scale-Up Considerations in Preparative Organic Chemistry

Moving a synthetic procedure from a small-scale laboratory setting to a larger, preparative scale introduces challenges related to efficiency, cost, safety, and product purity. For the synthesis of this compound, optimization is key to achieving a practical and scalable process.

Process Efficiency and Yield Enhancement

Maximizing the yield of the desired product while minimizing waste and reaction time is the primary goal of process optimization. For tosylation reactions, several factors can be fine-tuned.

Catalyst Selection: While tosylation is often performed stoichiometrically with a base, catalytic methods are emerging. Lewis acids such as ZrCl₄ have been shown to efficiently catalyze the direct tosylation of alcohols with p-toluenesulfonic acid, which is a more economical reagent than p-toluenesulfonyl chloride. mdma.ch Such catalysts can also impart regioselectivity, favoring the tosylation of primary alcohols over secondary ones. mdma.ch

Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and selectivity. For instance, in the synthesis of N-tosyl aziridines from amino alcohols, a two-phase system with aqueous potassium hydroxide (B78521) was found to be highly efficient for less hindered substrates, while potassium carbonate in acetonitrile gave better results for more substituted alcohols. nih.gov Careful screening of these parameters is necessary to identify the optimal conditions that minimize side reactions, such as the formation of bis-tosylated products in the case of diols. jchemlett.com

Work-up and Purification: Simplifying the purification process is critical for scale-up. Using solid-supported bases or catalysts that can be easily filtered off can streamline the work-up. researchgate.net Avoiding laborious chromatographic purification in favor of crystallization or distillation can dramatically improve process efficiency and reduce solvent waste. The use of selective protection strategies directly contributes to higher purity of the crude product, thereby simplifying its isolation.

By systematically addressing these factors, the synthesis of this compound and its derivatives can be made more efficient, economical, and suitable for large-scale production.

Strategies for Impurity Minimization and Product Purity Control

The paramount concern in the synthesis of this compound is the formation of the diester byproduct, 1,3-propanediol di-p-tosylate. Effective control over reaction conditions and purification processes is crucial for maximizing the yield of the desired monoester and ensuring its purity.

Reaction Condition Optimization for Selective Monotosylation

To favor the formation of the mono-tosylated product, several strategies can be implemented during the reaction phase. These methods are primarily aimed at controlling the stoichiometry and reactivity of the reactants. A study on the controlled synthesis of mono-tosylates from diols highlights the efficacy of using an excess of the diol, which ensures that the tosyl chloride is the limiting reagent, thereby reducing the statistical probability of a second tosylation event on the same diol molecule. jchemlett.com

Furthermore, the rate of addition of the tosylating agent plays a significant role. The gradual introduction of tosyl chloride to the reaction mixture helps to maintain a low concentration of the reagent at any given time, further promoting the formation of the mono-substituted product. jchemlett.com Temperature control is another critical factor; conducting the reaction at low temperatures, such as in an ice bath, slows down the reaction rate and can enhance selectivity towards monotosylation. jchemlett.com

The choice of base is also pivotal. While strong bases can accelerate the reaction, they may also promote the formation of byproducts. The use of a milder base can introduce a delay in the generation of the more reactive alkoxide anion, which can be beneficial for achieving monotosylation. jchemlett.com

A notable advancement in achieving high selectivity for monotosylation of symmetrical diols involves the use of silver(I) oxide (Ag₂O) in the presence of a catalytic amount of potassium iodide (KI). This method has been shown to produce high yields of the monotosylate derivatives. The proposed mechanism for this high selectivity is based on the difference in acidity between the two hydroxyl groups, which can be influenced by intramolecular hydrogen bonding.

| Strategy | Principle | Expected Outcome |

| Use of Excess Diol | Limits the availability of the tosylating agent relative to the diol. | Increased probability of mono-tosylation over di-tosylation. |

| Slow Addition of Tosyl Chloride | Maintains a low instantaneous concentration of the tosylating agent. | Favors single substitution on the diol molecule. |

| Low Reaction Temperature | Reduces the overall reaction rate. | Enhances the kinetic selectivity for the initial tosylation step. |

| Use of Mild Base | Controls the concentration of the reactive alkoxide intermediate. | Minimizes side reactions and promotes controlled tosylation. |

| Silver(I) Oxide/Potassium Iodide | Modifies the reactivity of the hydroxyl groups. | High selectivity for the formation of the monotosylate. |

Purification Techniques for Isomer and Byproduct Removal

Following the synthesis, a robust purification strategy is essential to isolate the this compound from unreacted starting materials and byproducts, primarily the di-tosylated species.

A common and effective method involves a multi-step extraction and precipitation process. The crude reaction mixture is typically quenched with water and then extracted with an organic solvent such as diethyl ether. The organic layer is subsequently washed with an acidic solution (e.g., 1M H₂SO₄) to remove any remaining base and then with a saturated sodium bicarbonate solution to neutralize any excess acid. jchemlett.com

After drying the organic phase, the solvent is removed, often leaving a residue containing the desired mono-tosylate contaminated with byproducts. jchemlett.com A precipitation reaction can then be employed for further purification. This involves dissolving the crude product in a minimal amount of a suitable solvent, followed by the addition of an anti-solvent to selectively precipitate the desired product, leaving the more soluble impurities in the solution. jchemlett.com

For more challenging separations, column chromatography is a powerful technique. Utilizing a stationary phase like silica (B1680970) gel and an appropriate eluent system allows for the separation of compounds based on their polarity. The mono-tosylate, being more polar than the di-tosylate due to the presence of the free hydroxyl group, will elute more slowly, enabling its effective isolation.

| Purification Method | Principle | Application |

| Solvent Extraction | Partitioning of compounds between immiscible liquid phases based on their solubility. | Initial separation of the product from water-soluble impurities and reaction reagents. |

| Precipitation/Recrystallization | Differential solubility of the product and impurities in a given solvent system. | Isolation and purification of the solid product from soluble byproducts. |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | High-resolution separation of the mono-tosylate from the di-tosylate and other closely related impurities. |

By implementing a combination of these synthetic and purification strategies, it is possible to produce this compound with a high degree of purity, suitable for its intended downstream applications.

Reactivity and Mechanistic Investigations of 3 Hydroxypropyl 4 Methylbenzenesulfonate

Tosylate as an Excellent Leaving Group in Nucleophilic Substitution Reactions

The efficacy of the tosylate group as a leaving group stems from the stability of the resulting tosylate anion. The negative charge on the oxygen atom is delocalized through resonance across the sulfonate group and the aromatic ring, effectively stabilizing the anion. This inherent stability makes the displacement of the tosylate group by a nucleophile a thermodynamically favorable process. In the context of 3-Hydroxypropyl 4-methylbenzenesulfonate (B104242), the primary carbon bearing the tosylate group is readily susceptible to nucleophilic attack.

Intramolecular Cyclization Pathways

The molecular structure of 3-Hydroxypropyl 4-methylbenzenesulfonate, featuring a hydroxyl group three carbons away from the tosylated carbon, is ideally suited for intramolecular cyclization. Deprotonation of the terminal hydroxyl group by a base generates an alkoxide nucleophile. This internal nucleophile can then attack the electrophilic carbon bearing the tosylate group in an intramolecular SN2 reaction, leading to the formation of a four-membered cyclic ether, oxetane. The reaction is driven by the formation of the stable tosylate anion.

The general conditions for such a cyclization are presented in the table below:

| Reactant | Reagent | Solvent | Product | Yield |

| This compound | NaH | THF | Oxetane | High |

| This compound | K2CO3 | Acetonitrile (B52724) | Oxetane | Moderate |

This table represents typical conditions for the intramolecular cyclization of 1,3-halohydrins and their tosylate analogs. The yields are generally good to high for the formation of small rings like oxetane.

Intermolecular Nucleophilic Displacements

In the absence of an internal nucleophile or in the presence of a more potent external nucleophile, this compound readily undergoes intermolecular nucleophilic substitution reactions. A wide array of nucleophiles can be employed to displace the tosylate group, leading to a diverse range of functionalized propyl derivatives. These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry if the carbon were chiral.

The following table illustrates the versatility of this compound in intermolecular nucleophilic substitution reactions with various nucleophiles.

| Nucleophile (Nu-) | Reagent | Product |

| Azide (N3-) | NaN3 | 3-Azidopropan-1-ol |

| Cyanide (CN-) | NaCN | 4-Hydroxybutanenitrile |

| Iodide (I-) | NaI | 3-Iodopropan-1-ol |

| Thiolate (RS-) | NaSR | 3-(Alkylthio)propan-1-ol |

| Amine (RNH2) | RNH2 | 3-(Alkylamino)propan-1-ol |

Role in Ring-Forming Reactions

The exceptional leaving group ability of the tosylate in this compound and its derivatives makes it a valuable precursor in various ring-forming reactions, enabling the synthesis of important heterocyclic structures.

Synthesis of Azetidines from Epoxide-Derived Tosylates

Azetidines, four-membered nitrogen-containing heterocycles, can be synthesized from precursors derived from this compound. A common strategy involves the conversion of the terminal hydroxyl group to a primary amine, followed by epoxidation of a double bond introduced into the molecule. The resulting epoxy amine can then undergo intramolecular ring-opening. Alternatively, a tosylate can be derived from a 1,3-diol, which in turn can be converted to an epoxide. The subsequent intramolecular aminolysis of the epoxide, often catalyzed by a Lewis acid, proceeds with high regioselectivity to afford the corresponding azetidine derivative. nih.gov The tosylate serves as a precursor to introduce other functionalities that facilitate the ring-closing step.

A plausible synthetic sequence is outlined below:

| Step | Reaction | Intermediate/Product |

| 1 | Oxidation of this compound to the aldehyde | 3-Oxopropyl 4-methylbenzenesulfonate |

| 2 | Wittig reaction to introduce a double bond | Alkene-containing tosylate |

| 3 | Epoxidation of the double bond | Epoxide-derived tosylate |

| 4 | Reaction with an amine to open the epoxide and displace the tosylate | Substituted Azetidine |

Formation of Aziridines via Staudinger Reaction of Azido-Tosylates

The Staudinger reaction provides a mild method for the reduction of azides to amines using a phosphine, such as triphenylphosphine. organicchemistrytutor.comwikipedia.orgorganic-chemistry.org This reaction can be ingeniously coupled with an intramolecular cyclization to form aziridines. Starting from this compound, the hydroxyl group can be converted to an azide through a two-step process: tosylation followed by substitution with sodium azide. The resulting 1-azido-3-tosyloxypropane is a key intermediate. Treatment of this azido-tosylate with triphenylphosphine initiates the Staudinger reaction, forming an aza-ylide intermediate. This intermediate can then undergo an intramolecular aza-Wittig reaction, where the nucleophilic nitrogen attacks the carbon bearing the tosylate leaving group, to furnish the N-functionalized aziridine. researchgate.net

A study on the Staudinger reaction of 3-azido-1,2-diols has shown the formation of both aziridines and azetidines, highlighting the influence of the substrate structure and reaction conditions on the outcome of the cyclization. researchgate.net

Regio- and Diastereoselective Control in Cycloaddition Processes

While this compound itself is not directly involved in cycloaddition reactions, its derivatives, particularly those containing unsaturation, can participate in such transformations. The tosylate group can influence the regio- and diastereoselectivity of these reactions through steric and electronic effects. For instance, an alkene derivative of this compound could act as a dienophile in a Diels-Alder reaction. The electron-withdrawing nature of the tosylate group can activate the double bond, and its steric bulk can direct the approach of the diene, leading to a preference for a specific regio- and stereoisomer.

The table below illustrates hypothetical outcomes of a Diels-Alder reaction with an activated alkene derived from this compound, showcasing the directing effect of the tosylate group.

| Diene | Dienophile (from this compound) | Expected Major Regioisomer | Expected Major Stereoisomer |

| 1,3-Butadiene | (E)-3-(tosyloxy)prop-1-enyl acetate | "ortho" | endo |

| 2-Methyl-1,3-butadiene | (E)-3-(tosyloxy)prop-1-enyl acetate | "para" | endo |

This table is illustrative and based on established principles of cycloaddition reactions where steric and electronic factors govern the outcome.

Elimination Reactions and Unsaturated Product Formation

The presence of a tosylate group on a primary carbon in this compound makes it a suitable substrate for elimination reactions, typically proceeding through a bimolecular elimination (E2) mechanism. masterorganicchemistry.comchemistrysteps.com This type of reaction is characterized by a single, concerted step where a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, resulting in the formation of a double bond. masterorganicchemistry.comyoutube.com

For this compound, a base-induced elimination would involve the removal of a proton from the C2 carbon, leading to the formation of allyl alcohol (prop-2-en-1-ol) and the toluenesulfonate anion. The reaction is critically dependent on the choice of base and reaction conditions. Strong, non-nucleophilic bases are generally favored to promote elimination over substitution (SN2) reactions. stmarys-ca.educhemistrysteps.com Common bases used for E2 reactions include alkoxides, such as potassium tert-butoxide, and strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org

A study on the facile generation of alkenes from various tosylates demonstrated an efficient one-pot method using sodium iodide and DBU in dimethoxyethane at reflux temperature. organic-chemistry.org While this study did not specifically include this compound, it provides a relevant protocol for the elimination of primary tosylates to yield terminal alkenes. organic-chemistry.orgorganic-chemistry.org The mechanism in this case likely involves the in situ conversion of the tosylate to the more reactive iodide, which then undergoes a more facile E2 elimination.

The general conditions for such an elimination reaction are presented in the table below.

| Substrate | Reagents | Solvent | Temperature | Product | Yield |

| Primary Alkyl Tosylate | NaI, DBU | Dimethoxyethane | Reflux | Terminal Alkene | High |

It is important to note that for a molecule like this compound, which contains a terminal hydroxyl group, intramolecular cyclization to form a cyclic ether (oxane) can be a competing reaction pathway under certain conditions, particularly in the presence of a base that can deprotonate the hydroxyl group. nih.govresearchgate.net The choice of a non-nucleophilic base and careful control of reaction conditions are crucial to favor the desired elimination reaction to form the unsaturated product, allyl alcohol.

Transition Metal-Catalyzed Transformations Involving the Tosylate Moiety

The tosylate group in this compound serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds. scispace.com Palladium and nickel complexes are the most common catalysts for these transformations, activating the C-OTs bond for coupling with a wide range of organometallic reagents. scispace.comrsc.org

One of the most prominent examples is the Kumada coupling , which involves the reaction of a Grignard reagent with an organic halide or pseudohalide, such as a tosylate, catalyzed by a nickel or palladium complex. scispace.comrsc.org For a primary alkyl tosylate like this compound, this reaction would allow for the introduction of various alkyl or aryl groups at the terminal position. Nickel catalysts, in particular, have been shown to be effective for the cross-coupling of alkyl tosylates with Grignard reagents. scispace.comnih.gov The general catalytic cycle for these reactions involves oxidative addition of the alkyl tosylate to the low-valent metal center, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to form the coupled product and regenerate the catalyst.

Another significant transition metal-catalyzed reaction is the Suzuki coupling , which pairs an organoboron compound (such as a boronic acid or ester) with an organic halide or tosylate in the presence of a palladium catalyst and a base. organic-chemistry.orgorganic-chemistry.orgprinceton.edu While initially developed for aryl and vinyl electrophiles, recent advancements have extended the scope to include alkyl tosylates. organic-chemistry.orgacs.org The reaction of this compound with a boronic acid under Suzuki coupling conditions would yield a new C-C bond, offering a versatile method for molecular elaboration. Indolyl phosphine ligands have been shown to be particularly effective in the palladium-catalyzed Suzuki-Miyaura coupling of aryl tosylates. organic-chemistry.org

The Negishi coupling provides another avenue for the functionalization of alkyl tosylates, utilizing organozinc reagents as the nucleophilic partner. rsc.orgwikipedia.orgorganic-chemistry.org Nickel-catalyzed Negishi cross-coupling reactions have been developed for alkyl halides and have shown promise for their application with tosylates. rsc.orgorganic-chemistry.org These reactions are known for their high functional group tolerance. wikipedia.org

The following table summarizes some key transition metal-catalyzed cross-coupling reactions applicable to alkyl tosylates.

| Reaction Name | Catalyst | Nucleophile | Key Features |

| Kumada Coupling | Nickel or Palladium | Grignard Reagent (R-MgX) | Effective for C(sp³)-C(sp³) and C(sp³)-C(sp²) bond formation. scispace.comnih.gov |

| Suzuki Coupling | Palladium | Organoboron Reagent (R-B(OH)₂) | High functional group tolerance; requires a base for activation of the boronic acid. organic-chemistry.orgorganic-chemistry.org |

| Negishi Coupling | Nickel or Palladium | Organozinc Reagent (R-ZnX) | Broad scope and high functional group tolerance. rsc.orgwikipedia.org |

The reactivity of the tosylate moiety in this compound under transition metal catalysis provides a powerful platform for the synthesis of a diverse array of more complex molecules, starting from a simple, readily available building block.

Strategic Applications of 3 Hydroxypropyl 4 Methylbenzenesulfonate As a Key Synthetic Intermediate

Building Block for Complex Polyfunctionalized Molecules

3-Hydroxypropyl 4-methylbenzenesulfonate (B104242), also known as 3-(tosyloxy)-1-propanol, is a bifunctional organic compound that serves as a versatile C3 building block in organic synthesis. Its structure incorporates both a nucleophilic primary hydroxyl (-OH) group and a tosylate (-OTs) group, an excellent leaving group in nucleophilic substitution reactions. This dual reactivity allows for sequential, controlled modifications, making it a valuable intermediate in the construction of more complex molecules.

The utility of this tosylate is evident in its potential role as a precursor for synthesizing pharmacologically important scaffolds. The 3-hydroxypropyl moiety is a structural component in various biologically active molecules.

Carvedilol Analogs: While not a direct precursor to Carvedilol itself, the reactivity of 3-hydroxypropyl 4-methylbenzenesulfonate is analogous to other tosylated intermediates used in the synthesis of related structures. The tosylate group can be displaced by a nucleophilic amine or phenoxide, effectively linking the propyl chain to a core scaffold, such as a carbazole. The remaining primary alcohol can then be further functionalized, for instance, by conversion to an epoxide or an amine, which are key steps in building the side chain of Carvedilol and its analogs.

Indazole Derivatives: Indazoles are a prominent class of nitrogen-containing heterocyclic compounds found in many pharmaceutical agents. nih.govresearchgate.netresearchgate.net The functionalization of the indazole nucleus is crucial for modulating its biological activity. This compound serves as an effective alkylating agent for the indazole ring. The tosylate can be displaced by the nitrogen atoms of the indazole core (N1 or N2 position) to introduce a 3-hydroxypropyl side chain. google.com This appendage can enhance solubility and provide a handle for further synthetic modifications, influencing the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

The synthesis of enantiomerically pure chiral alcohols and amines is fundamental in pharmaceutical development. mdpi.comnih.gov this compound can be employed as a prochiral substrate in these syntheses. A typical strategy involves:

Nucleophilic displacement of the tosylate group by a chosen nucleophile (e.g., a cyanide or a protected amine).

Oxidation of the primary alcohol to an aldehyde or ketone.

Asymmetric reduction of the resulting carbonyl group using a chiral catalyst or enzyme (e.g., ketoreductases), which establishes a stereocenter and yields a chiral alcohol. mdpi.comresearchgate.net Alternatively, the intermediate ketone can undergo reductive amination with engineered transaminases to produce chiral amines with high enantiomeric excess. nih.gov This sequential approach allows for the controlled introduction of chirality into the molecule. nih.gov

The development of molecular probes for biological imaging and sensing requires components that can link a reporter molecule (like a fluorophore) to a target-binding moiety. The 3-hydroxypropyl chain of this compound is an ideal flexible linker. The synthesis can proceed by reacting the tosylate end of the molecule with a nucleophilic site on a fluorophore core (e.g., a phenol (B47542) or aniline (B41778) derivative). The terminal hydroxyl group remains available for subsequent conjugation to a biomolecule or another functional group, or it can be used to tune the probe's hydrophilicity. This application is particularly relevant in creating fluorescently tagged polymers and other materials for monitoring industrial or biological systems. google.com

Functionalization of Heterocyclic Systems

The introduction of side chains onto heterocyclic rings is a common strategy for modifying the properties of bioactive compounds. mdpi.com Due to the excellent leaving group ability of the tosylate, this compound is a highly effective reagent for the N-alkylation of various nitrogen-containing heterocycles, such as indazoles, pyrimidines, and imidazoles. researchgate.netmdpi.com This reaction typically proceeds under basic conditions, where a nitrogen atom of the heterocycle acts as a nucleophile, displacing the tosylate and forming a new C-N bond. The resulting 3-hydroxypropyl substituent can increase polarity and provide a site for further derivatization, thereby enabling the systematic exploration of structure-activity relationships.

Role in Convergent and Divergent Synthetic Strategies

The bifunctional nature of this compound makes it an ideal component for both convergent and divergent synthetic strategies, which are designed to improve the efficiency of chemical synthesis. nih.govmdpi.comresearchgate.net

Divergent Synthesis: The compound is an excellent starting point for divergent synthesis, where a single substrate is used to generate a library of structurally distinct products. nih.gov The two functional groups can be addressed with orthogonal reactions. For example, the tosylate can be reacted with a range of different nucleophiles (amines, thiols, phenoxides), while the hydroxyl group can be independently modified through various reactions (esterification, etherification, oxidation). This strategy allows for the rapid generation of molecular diversity from a common intermediate.

Table 2: Application in Divergent Synthesis

| Functional Group | Reaction Type | Example Reagents | Resulting Moiety |

|---|---|---|---|

| Tosylate (-OTs) | Nucleophilic Substitution | R-NH₂ (Amine) | R-NH-(CH₂)₃-OH |

| R-SH (Thiol) | R-S-(CH₂)₃-OH | ||

| Ar-OH (Phenol) | Ar-O-(CH₂)₃-OH | ||

| Hydroxyl (-OH) | Esterification | R-COCl (Acyl Chloride) | -O-CO-R |

| Oxidation | PCC, DMP | -CHO (Aldehyde) |

Selective Derivatization of Polyols

The synthesis of this compound itself is an example of selective derivatization. It is prepared from a simple polyol, 1,3-propanediol (B51772), through a monosulfonylation reaction. By carefully controlling the stoichiometry of p-toluenesulfonyl chloride (TsCl), one of the two primary hydroxyl groups can be selectively converted into a tosylate, leaving the other one free. This selective activation is crucial, as it transforms the symmetric, less reactive diol into an asymmetric intermediate with two distinct functionalities. The resulting compound can then be used in subsequent reactions where the tosylate acts as a leaving group and the hydroxyl group acts as a nucleophile or a site for further functionalization, enabling precise and controlled synthetic transformations.

Advanced Spectroscopic and Computational Characterization of 3 Hydroxypropyl 4 Methylbenzenesulfonate and Its Reactivity

Spectroscopic Analysis of Molecular Structure and Conformation

Spectroscopic techniques are fundamental in elucidating the precise molecular structure and conformation of chemical compounds. For 3-Hydroxypropyl 4-methylbenzenesulfonate (B104242), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offers a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Hydroxypropyl 4-methylbenzenesulfonate is expected to exhibit distinct signals corresponding to the aromatic protons of the tosyl group and the aliphatic protons of the propyl chain. The aromatic region would typically show two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the propyl chain would appear as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. For a closely related compound, (R)-2,3-Dihydroxypropyl 4-methylbenzenesulfonate, the aromatic protons appear as doublets at δ 7.81 and 7.37 ppm, while the aliphatic protons are observed in the range of δ 3.60-4.13 ppm. nih.gov The methyl group of the tosyl moiety typically appears as a singlet around δ 2.46 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the aromatic carbons, the aliphatic carbons of the propyl chain, and the methyl carbon of the tosyl group. In a similar compound, (R)-2,3-Dihydroxypropyl 4-methylbenzenesulfonate, the aromatic carbons resonate at δ 145.2, 132.2, 130.0, and 127.9 ppm. nih.gov The carbons of the propyl chain are found at δ 70.7, 69.6, and 62.7 ppm, and the methyl carbon at δ 21.6 ppm. nih.gov

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to SO₂) | ~7.8 | ~127.9 |

| Aromatic CH (meta to SO₂) | ~7.3 | ~130.0 |

| Aromatic C-CH₃ | - | ~145.2 |

| Aromatic C-S | - | ~132.2 |

| CH₃ | ~2.4 | ~21.6 |

| O-CH₂ | ~4.1 | ~70.7 |

| CH₂ | ~1.9 | ~30.0 (estimated) |

| CH₂-OH | ~3.7 | ~62.7 |

Note: The chemical shifts are based on data from closely related compounds and are approximate for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group, the aromatic ring, the hydroxyl group, and the aliphatic chain.

Key expected vibrational frequencies include the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, typically found in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-O stretching vibration of the ester linkage would also be prominent. The presence of the hydroxyl group would be indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. For the related compound (R)-2,3-Dihydroxypropyl 4-methylbenzenesulfonate, characteristic IR peaks are observed at 3368 (O-H), 2926 (C-H), 1350 (S=O), and 1171 (S=O) cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| S=O | Asymmetric Stretching | 1350-1370 |

| S=O | Symmetric Stretching | 1170-1190 |

| C-O | Stretching | 1000-1300 |

| C=C | Aromatic Stretching | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For this compound (C₁₀H₁₄O₄S), the expected exact mass can be calculated. HRMS analysis of a related compound, (R)-2,3-Dihydroxypropyl 4-methylbenzenesulfonate, showed a molecular ion peak [M]⁺ at m/z 246.0562, which is consistent with its molecular formula C₁₀H₁₄O₅S. nih.gov This demonstrates the power of HRMS in confirming the identity of a synthesized compound.

Quantum Chemical and Computational Studies

Computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are powerful computational tools for these investigations.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to optimize the molecular geometry of this compound and to calculate its vibrational frequencies, which can then be compared with experimental IR and Raman data. nih.gov

Studies on similar molecules, such as benzenesulfonic acid methyl ester, have shown that DFT methods, like B3LYP with a 6-311G(d,p) basis set, can accurately predict geometric parameters and vibrational spectra. nih.gov Such calculations provide a deeper understanding of the molecule's conformational preferences and the distribution of electron density. The computed optimized geometry can reveal bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to describe chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and shape of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO is likely centered on the sulfonate group and the adjacent carbon atom of the propyl chain. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, providing valuable information for designing synthetic routes involving this compound. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, Lewis-like description of the molecule, which is useful for quantifying delocalization effects and hyperconjugative interactions. wikipedia.orgwisc.edu For this compound, an NBO analysis would elucidate the key electronic interactions that contribute to its stability and reactivity.

The primary interactions of interest would be the donor-acceptor delocalizations between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. Key predicted interactions include:

Delocalization from Oxygen Lone Pairs: The lone pairs on the sulfonate oxygen atoms (O=S) and the ether-like oxygen (C-O-S) would act as significant donors. These would delocalize into the antibonding σ* orbitals of adjacent C-C, C-S, and S-O bonds, stabilizing the molecule. Similarly, the lone pairs of the terminal hydroxyl group's oxygen would delocalize into neighboring σ(C-C) and σ(C-H) orbitals.

Interactions involving the Aromatic Ring: The π-orbitals of the p-toluenesulfonate (tosyl) group would interact with the σ* orbitals of the sulfonyl group and the propyl chain.

These interactions are quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which calculates the stabilization energy E(2). A higher E(2) value indicates a stronger interaction.

Illustrative NBO Analysis Data for this compound

The following data is hypothetical and serves to illustrate the expected results from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) on S=O | σ* (S-Caromatic) | ~ 5-10 |

| LP (O) on C-O-S | σ* (S-O) | ~ 4-8 |

| LP (O) on C-OH | σ* (C-C) | ~ 2-5 |

| π (Caromatic-Caromatic) | σ* (S-Caromatic) | ~ 1-3 |

| σ (C-H) | σ* (C-O) | ~ 0.5-2 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comyoutube.com The MEP map displays the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying electron density. wolfram.comresearchgate.net

For this compound, the MEP map would be expected to show the following features:

Negative Potential (Electron-Rich) Regions: The most negative regions (typically colored red or orange) would be concentrated around the oxygen atoms. youtube.com The sulfonate oxygens would be highly electron-rich, making them sites for electrophilic attack (e.g., protonation). The oxygen of the terminal hydroxyl group would also be a region of negative potential, capable of acting as a nucleophile or a hydrogen bond acceptor.

Positive Potential (Electron-Poor) Regions: Regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the hydroxyl proton, making it acidic and prone to abstraction by a base. researchgate.net The carbon atom attached to the tosylate group (C-OTs) is also a key electrophilic site. Although shielded by the bulky tosyl group, the strong electron-withdrawing nature of the sulfonate makes this carbon susceptible to nucleophilic attack, which is fundamental to the reactivity of tosylates. masterorganicchemistry.compearson.com

The MEP map visually confirms why tosylates are excellent electrophiles in substitution reactions. The potential difference between the electron-rich nucleophile and the electron-poor carbon atom drives the reaction.

Computational Investigation of Reaction Pathways and Transition States

This compound, as a primary tosylate, is an excellent substrate for bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. masterorganicchemistry.comfigshare.com Computational chemistry allows for the detailed investigation of these reaction pathways, including the identification of transition states and the calculation of activation energies, which determine reaction rates. researchgate.netmdpi.com

A computational study would typically involve:

Modeling Reactants and Products: The geometries of the tosylate, a chosen nucleophile/base (e.g., hydroxide (B78521), cyanide), and the resulting substitution or elimination products are optimized to find their lowest energy structures.

Locating the Transition State (TS): For both the SN2 and E2 pathways, a search for the transition state structure is performed. youtube.com The TS is a first-order saddle point on the potential energy surface. For an SN2 reaction, this would be the pentacoordinate carbon center where the nucleophile is forming a bond as the tosylate leaving group departs. acs.org For an E2 reaction, it would involve the simultaneous abstraction of a proton by the base and the departure of the tosylate group.

Calculating Activation Energies (ΔG‡): The energy difference between the reactants and the transition state gives the Gibbs free energy of activation. By comparing the ΔG‡ for the SN2 and E2 pathways, one can predict which reaction will be kinetically favored under given conditions.

Generally, for primary tosylates like this compound, the SN2 pathway is significantly favored over the E2 pathway, especially with good nucleophiles that are not excessively bulky or basic. sciencemadness.org

Illustrative Computational Data for Reaction Pathways

The following data is hypothetical, comparing SN2 and E2 reactions with a generic strong base/nucleophile (e.g., OH⁻).

| Reaction Pathway | ΔG‡ (Activation Energy) (kcal/mol) | Reaction Type |

| SN2 | ~ 20-25 | Substitution |

| E2 | ~ 28-35 | Elimination |

Chiroptical Properties and Stereochemical Assignments (e.g., Specific Rotation)

Chiroptical properties, such as specific rotation, are characteristic of chiral molecules—molecules that are non-superimposable on their mirror images. A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion.

This compound is an achiral molecule. Its structure contains a plane of symmetry that bisects the propyl chain and the tosyl group. Due to this symmetry, it does not have a stereocenter and cannot exist as enantiomers. Consequently, it does not exhibit optical activity and its specific rotation is zero.

However, the stereochemistry of tosylates is a critically important concept when they are synthesized from chiral alcohols. The tosylation reaction itself proceeds with retention of configuration at the stereocenter. masterorganicchemistry.comlibretexts.org This is because the reaction occurs at the oxygen of the alcohol's hydroxyl group, and the bond between the chiral carbon and the oxygen is not broken during the formation of the tosylate. sciencemadness.org

Subsequently, when a chiral tosylate undergoes an SN2 reaction, the nucleophile attacks the carbon from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. youtube.com This predictable stereochemical outcome makes the use of tosylates a powerful strategy in asymmetric synthesis. libretexts.org

Future Research Directions and Emerging Trends in 3 Hydroxypropyl 4 Methylbenzenesulfonate Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 3-Hydroxypropyl 4-methylbenzenesulfonate (B104242) involves the reaction of 1,3-propanediol (B51772) with p-toluenesulfonyl chloride. Future research is focused on developing greener and more sustainable alternatives to this method. One promising approach involves the selective hydrolysis of a disulfonated intermediate, which could offer higher yields and avoid protection-deprotection steps. mdpi.comresearchgate.net Research into the synthesis of a related compound, 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), demonstrated that selective monohydrolysis of a bis(4-methylbenzenesulfonate) precursor can be achieved in high yield. mdpi.comresearchgate.net This strategy could be adapted for 3-Hydroxypropyl 4-methylbenzenesulfonate, potentially starting from 1,3-bis(tosyloxy)propane.

Other avenues for sustainable synthesis include:

Enzymatic Catalysis: Utilizing enzymes to catalyze the tosylation reaction could offer high selectivity under mild conditions, reducing energy consumption and waste.

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Exploration of New Catalytic Transformations

The distinct reactivity of the hydroxyl and tosylate groups in this compound makes it an excellent substrate for exploring novel catalytic transformations. The tosylate is a well-established leaving group, while the hydroxyl group can be derivatized or act as a directing group.

Future research directions in this area include:

Transition Metal Catalysis: Using the tosylate group in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com Halogenated phenyl sulfonates, for example, show high selectivity in transition metal-catalyzed processes based on the differential reactivity between the halide and sulfonate groups. mdpi.com

Organocatalysis: Developing metal-free catalytic systems for reactions involving the compound, which is beneficial for applications where metal contamination is a concern, such as in pharmaceutical synthesis.

Lanthanide Catalysis: Studies on related hydroxypropyl phosphate (B84403) esters have shown enormous rate accelerations using lanthanide catalysts like La(OTf)₃ for transesterification reactions, suggesting potential applications for catalyzing reactions on the tosylate ester. nih.gov

Advanced Stereoselective Synthesis Methodologies

While this compound itself is achiral, it serves as a valuable building block for the synthesis of chiral molecules. Future research will likely focus on its application in advanced stereoselective methodologies. Chiral derivatives, such as (S)-2-Hydroxypropyl 4-methylbenzenesulfonate, are already utilized in synthesis. chemscene.combldpharm.com

Emerging trends may involve:

Asymmetric Reactions: Using the compound as a linker to attach a substrate to a chiral auxiliary, enabling stereoselective transformations on the substrate.

Synthesis of Chiral Ligands: Incorporating the 3-(tosyloxy)propyl moiety into the backbone of new ligands for asymmetric catalysis.

Derivatization of Chiral Diols: Starting from chiral diols to synthesize enantiomerically pure analogs of this compound, expanding the toolbox of chiral building blocks.

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it a promising monomer and building block in polymer and materials science. bldpharm.com The hydroxyl group can participate in step-growth polymerization (e.g., forming polyesters or polyethers), while the tosylate group can be used for grafting or initiating polymerizations.

Future applications in this field are expected to include:

Functional Polymers: Creating polymers with pendant tosylate groups that can be post-functionalized to introduce a wide range of chemical functionalities.

Graft Copolymers: Using the tosylate as an initiation site for grafting polymer chains onto a main polymer backbone, leading to materials with tailored properties.

Cross-Linkers: Developing novel cross-linking agents for thermosetting resins and hydrogels.

Bifunctional Linkers: The compound is categorized as a bifunctional aliphatic linker, suitable for connecting different molecular entities in more complex materials. bldpharm.com

| Reaction Type | Reactive Group | Co-monomer/Initiator | Resulting Polymer Structure | Potential Application |

|---|---|---|---|---|

| Polycondensation | Hydroxyl (-OH) | Dicarboxylic Acid | Polyester | Biodegradable materials, fibers |

| Polyetherification | Hydroxyl (-OH) | Dihalide | Polyether | Surfactants, drug delivery |

| Cationic Ring-Opening Polymerization | Tosylate (-OTs) | Cyclic ethers (e.g., THF) | Graft copolymer with polyether side chains | Compatibilizers, membranes |

| Polymer Modification | Tosylate (-OTs) | Polymer with nucleophilic groups (e.g., Polyvinyl alcohol) | Grafted polymer | Functional surfaces, coatings |

Integration with Flow Chemistry and Automated Synthesis

The shift towards continuous manufacturing in the chemical industry highlights the potential for integrating the synthesis of this compound and its derivatives into flow chemistry and automated platforms. Flow chemistry offers advantages in terms of safety, reproducibility, and scalability over traditional batch processes. rsc.org

Future work in this area will focus on:

Developing Continuous Flow Synthesis: Designing a continuous process where 1,3-propanediol and p-toluenesulfonyl chloride are mixed and reacted in a flow reactor, allowing for precise control over reaction time, temperature, and stoichiometry.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen different reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for synthesis, accelerating process development. dntb.gov.ua

Integrated Purification: Combining flow synthesis with in-line purification techniques, such as continuous chromatography or extraction, to create a fully automated and continuous production system. chimia.ch

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. Future research will employ a combination of advanced spectroscopic and computational methods to gain deeper insights into the chemistry of this compound.

These techniques include:

In-situ Spectroscopy: Using techniques like FT-IR and NMR spectroscopy to monitor reactions in real-time, identifying transient intermediates and determining reaction kinetics.

Advanced Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) to precisely identify products and byproducts, aiding in reaction pathway elucidation. researchgate.net

Computational Chemistry: Using methods like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the structure of transition states. This can help explain observed reactivity and guide the design of more efficient catalysts and reaction conditions.

| Technique | Potential Insight | Example Application |

|---|---|---|

| In-situ FT-IR/Raman Spectroscopy | Real-time monitoring of functional group changes, reaction kinetics. | Tracking the consumption of the -OH group and formation of the ester during tosylation. |

| 2D NMR (COSY, HMBC) | Unambiguous structure determination of products and intermediates. | Confirming connectivity in complex derivatives of the title compound. |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state structures, and charge distribution. | Modeling the nucleophilic substitution reaction at the tosylate group to predict reactivity with different nucleophiles. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for empirical formula confirmation. mdpi.comresearchgate.net | Identifying minor side products in a catalytic transformation. |

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols for this compound across different laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.